molecular formula C9H11N3O3 B3047048 Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- CAS No. 134456-96-5

Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

Cat. No. B3047048
CAS RN: 134456-96-5
M. Wt: 209.2 g/mol
InChI Key: AXMGBCVBEKISLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) has been a subject of interest for many industries. The industrial processes often use multistep procedures with low overall yield and/or severe drawbacks and problems in terms of sustainability . A one-pot synthesis is proposed based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .


Chemical Reactions Analysis

The chemical reactions involving N-(4-hydroxyphenyl)acetamide (paracetamol) have been studied. A one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes has been proposed .

Scientific Research Applications

1. Gas-Liquid Chromatography Applications

Bis(trimethylsilyl)acetamide, a related compound, is used in gas-liquid chromatography for the analysis of lipolysis products. It allows direct injection of the pyridine solution containing the sample and silylating agent onto the chromatography column, simplifying the analysis process (Tallent & Kleiman, 1968).

2. Organic Synthesis

N-(2,4-diformyl-5-hydroxyphenyl)acetamide, a derivative of Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-, is utilized as an intermediate in various organic syntheses, including the production of several compounds like N-(2,4-diformyl-5-hydroxyphenyl)acetamide, 3-Methylimidazole-5-carboxaldehyde, and others, indicating its versatility in chemical synthesis (Hocker & Giesecke, 2003).

3. Polymer Science

In polymer science, compounds like N,N′-hexamethylene-bis[2-(2,5-dihydro-2,5-dioxo-pyrrole-1-yl) acetamide] are involved in reactions like the poly-Diels-Alder addition, indicating its application in developing new polymeric materials (Reinecke & Ritter, 1997).

4. NMR Spectroscopy Studies

N,N-bis(2-hydroxyethyl)acetamide demonstrates restricted rotation about the amide bond, which has been studied using 1H and 13C NMR spectroscopy. This reveals insights into molecular dynamics and structure (Aitken, Smith, & Wilson, 2016).

5. Medicinal Chemistry

In medicinal chemistry, novel bis(1,4-dihydropyridine-3,5-dicarbonitrile) derivatives linked to arene core via amide or ester-amide linkages have been synthesized, demonstrating the potential of Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis- derivatives in drug discovery (Abdella et al., 2019).

6. Analytical Chemistry

In analytical chemistry, N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) is used as coupling agents for dipeptide synthesis, indicating its utility in synthesizing bioactive peptides (Huang & Feng, 2016).

properties

IUPAC Name

N-(6-acetamido-4-oxo-1H-pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-5(13)10-8-3-7(15)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMGBCVBEKISLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=O)C=C(N1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564448
Record name N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N,N'-(4-hydroxy-2,6-pyridinediyl)bis-

CAS RN

134456-96-5
Record name N,N′-(4-Hydroxy-2,6-pyridinediyl)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134456-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-(4-Oxo-1,4-dihydropyridine-2,6-diyl)diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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